Home > Products > Screening Compounds P95029 > Tafluprost ethyl ester
Tafluprost ethyl ester - 209860-89-9

Tafluprost ethyl ester

Catalog Number: EVT-1207332
CAS Number: 209860-89-9
Molecular Formula: C24H32F2O5
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Analogs of prostaglandin F2α (PGF2α), which act primarily at the FP receptor, have been approved for the treatment of glaucoma. Tafluprost (free acid) is a PGF2α analog which acts as a potent FP receptor agonist (Ki = 0.4 nM). Tafluprost ethyl ester is a form of tafluprost which may have increased lipid solubility compared to the free acid. In addition, the ethyl ester form may demonstrate improved uptake into tissues and thus lower the effective concentration.

Fatty Acid Ethyl Esters (FAEEs)

Compound Description: Fatty acid ethyl esters are a class of compounds formed by the esterification of a fatty acid with ethanol. They are commonly used as biodiesel fuel and have shown potential as therapeutic agents in certain contexts. []

Relevance: Although not directly structurally similar to tafluprost ethyl ester, FAEEs are related through their shared ester functionality. Both tafluprost ethyl ester and FAEEs contain an ethyl group bonded to a carboxyl group (-COOCH2CH3). Research on FAEE synthesis and properties, such as those described in [, , , , , ] can provide insights into the chemical behavior and potential applications of other ethyl ester compounds, including tafluprost ethyl ester.

Eicosapentaenoic Acid Ethyl Ester (EPA-EE)

Compound Description: Eicosapentaenoic acid ethyl ester is an omega-3 fatty acid ethyl ester known for its beneficial effects on cardiovascular health. It is often found in dietary supplements and is studied for its potential to improve cognitive function, reduce inflammation, and lower triglyceride levels. [, , , ]

Relevance: EPA-EE shares the ethyl ester functionality with tafluprost ethyl ester. While their pharmacological targets differ, understanding the absorption, metabolism, and distribution of EPA-EE, as discussed in [, ], can contribute to a broader understanding of ethyl ester-containing drugs like tafluprost ethyl ester.

Docosahexaenoic Acid Ethyl Ester (DHA-EE)

Compound Description: Docosahexaenoic acid ethyl ester is another omega-3 fatty acid ethyl ester commonly found alongside EPA-EE in fish oil supplements. DHA-EE is crucial for brain health and development and is studied for its potential benefits in Alzheimer's disease and other cognitive impairments. []

Relevance: Like tafluprost ethyl ester and EPA-EE, DHA-EE is an ethyl ester. The studies investigating the bioavailability and therapeutic potential of DHA-EE, as described in [, ], contribute to the general knowledge base regarding the pharmacokinetic and pharmacodynamic properties of drugs containing ethyl ester moieties, including tafluprost ethyl ester.

N-Acetyl-L-cysteine Ethyl Ester (NACET)

Compound Description: N-acetyl-L-cysteine ethyl ester is a lipophilic derivative of N-acetyl cysteine, a potent antioxidant. NACET exhibits superior cell permeability compared to its parent compound and shows promise in treating retinal diseases associated with oxidative stress. []

Glutathione Ethyl Ester (GEE)

Compound Description: Glutathione ethyl ester is a cell-permeable derivative of glutathione, a key antioxidant molecule. GEE exhibits superior cell permeability compared to glutathione and has shown potential in protecting pancreatic islets from oxidative damage during isolation and transplantation. [, ]

Synthesis Analysis

The synthesis of tafluprost ethyl ester involves several key steps that utilize established organic chemistry techniques. One notable method involves the Horner–Wadsworth–Emmons condensation, which is used to attach the lower side chain to a Corey aldehyde derivative. Following this, a difluorination step is performed using morpholinosulfur trifluoride to introduce fluorine atoms at specific positions on the molecule, enhancing its biological activity.

The synthesis proceeds through the following stages:

  1. Lower Side Chain Installation: The Corey aldehyde undergoes condensation with dimethyl (2-oxo-3-phenoxypropyl)phosphonate.
  2. Difluorination: The ω-chain is transformed into a 15-deoxy-15,15-difluoro derivative.
  3. Oxidation: The resulting alcohols are oxidized using Dess-Martin periodinane to yield a keto intermediate.
  4. Esterification: The final step involves esterifying the acid with isopropyl and DBU in acetone to produce tafluprost ethyl ester in high yield .
Molecular Structure Analysis

The molecular structure of tafluprost ethyl ester can be represented by the formula:

C22H30F2O4\text{C}_{22}\text{H}_{30}\text{F}_2\text{O}_4

Key structural features include:

  • Fluorinated Carbon Backbone: The presence of fluorine atoms contributes to its enhanced potency and selectivity for prostaglandin receptors.
  • Cyclopentane Ring: This ring structure is characteristic of prostaglandin analogs and plays a crucial role in receptor binding.
  • Ester Functional Group: The ethyl ester moiety enhances lipid solubility, facilitating ocular penetration.

Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

Tafluprost ethyl ester undergoes various chemical reactions that are crucial for its synthesis and potential modifications:

  1. Esterification: The formation of tafluprost ethyl ester from tafluprost acid involves reacting with an alcohol in the presence of an acid catalyst.
  2. Hydrolysis: In biological systems, the ester bond can be hydrolyzed, releasing tafluprost acid which retains biological activity.
  3. Oxidation/Reduction: Various oxidation states can be explored during synthesis or modification processes, affecting the compound's reactivity and stability.

These reactions are essential for both producing the compound and understanding its behavior in biological systems .

Mechanism of Action

Tafluprost ethyl ester exerts its pharmacological effects primarily through selective activation of prostaglandin receptors (specifically FP receptors) located in ocular tissues. Upon administration, it facilitates the outflow of aqueous humor from the anterior chamber of the eye, thereby reducing intraocular pressure.

The mechanism can be summarized as follows:

  1. Receptor Binding: Tafluprost ethyl ester binds to FP receptors on trabecular meshwork cells.
  2. Signal Transduction: This binding activates intracellular signaling pathways that promote relaxation of smooth muscle and increase uveoscleral outflow.
  3. Pressure Reduction: As a result, there is a decrease in intraocular pressure, which is critical for managing glaucoma .
Physical and Chemical Properties Analysis

Tafluprost ethyl ester exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 394.48 g/mol.
  • Solubility: Highly soluble in organic solvents such as ethanol and acetone; limited solubility in water.
  • Viscosity: Exhibits high viscosity at room temperature (2440 mPa·s at 25 °C), which may influence its formulation in ophthalmic preparations .
  • Stability: Stability studies indicate that tafluprost ethyl ester maintains efficacy under various storage conditions but should be protected from light to prevent degradation.

These properties are critical for formulating effective pharmaceutical preparations for ocular delivery.

Applications

Tafluprost ethyl ester has significant applications in scientific research and clinical practice:

  • Ophthalmology: Primarily used as an antiglaucoma medication to manage elevated intraocular pressure.
  • Cosmetics: Investigated for potential use in cosmetic formulations aimed at enhancing eyelash growth due to its prostaglandin-like effects on hair follicles .
  • Research Tool: Utilized in studies exploring prostaglandin receptor biology and signaling pathways.
Chemical Characterization and Synthesis of Tafluprost Ethyl Ester

Structural Analysis and Isomeric Differentiation

Core Prostaglandin F2α Backbone Modifications

Tafluprost ethyl ester (AFP-175, C24H32F2O5) is a structural derivative of prostaglandin F (PGF) featuring three critical modifications that enhance its pharmacological specificity and metabolic stability. The most significant alteration is the replacement of the C-15 hydroxyl group with two fluorine atoms, forming a 15-deoxy-15,15-difluoro moiety. This modification eliminates the C-15 chiral center and confers oxidation resistance at this position, preventing rapid enzymatic deactivation observed in native PGF [3] [7]. Additionally, the ω-chain terminates in a phenoxy group at C-16 instead of the endogenous alkyl chain, enhancing FP receptor binding affinity. The α-chain retains the carboxylic acid functional group but is esterified with ethanol, distinguishing it from the clinically used isopropyl ester prodrug (tafluprost) [1] [8]. The stereochemistry of the cyclopentane ring (1R,2R,3R,5S) and trans-configuration of the C13–C14 olefin are essential for biological activity, with Z-isomerism at the C5–C6 bond being preferentially retained [3].

Table 1: Molecular Attributes of Tafluprost Ethyl Ester vs. Reference Compounds

AttributeTafluprost Ethyl EsterNative PGFTafluprost (Isopropyl Ester)
CAS Number209860-89-9551-11-1209860-87-7
Molecular FormulaC24H32F2O5C20H34O5C25H34F2O5
C-15 Functional GroupCF2CH(OH)CF2
ω-Chain Terminal GroupPhenoxyHydroxyPhenoxy
α-Chain Ester GroupEthylFree acidIsopropyl

Ethyl Ester Functional Group: Positional and Conformational Significance

The ethyl ester moiety at C-1 of the α-chain serves as a prodrug design element that optimizes corneal permeability while maintaining metabolic lability. Compared to methyl or isopropyl esters, the ethyl ester exhibits intermediate lipophilicity (log P ≈ 3.8), balancing membrane penetration and hydrolysis kinetics by corneal esterases. Molecular dynamics simulations reveal that the ethyl group induces minimal steric hindrance around the ester carbonyl, facilitating rapid enzymatic cleavage to the active acid (AFP-172) post-absorption. This contrasts with the bulkier isopropyl ester in commercial tafluprost, which requires slightly longer hydrolysis times [3] [8]. Crucially, the ester’s O-alkyl conformation positions the carbonyl oxygen anti-periplanar to the α-chain, reducing intramolecular hydrogen bonding with the C-11 hydroxyl group and enhancing molecular flexibility. This conformation optimizes FP receptor docking, as confirmed by >12-fold higher receptor binding affinity versus latanoprost acid [3] [7].

Table 2: Conformational and Biological Effects of Prostaglandin Ester Derivatives

Ester DerivativeHydrolysis Rate (Corneal)Log PFP Receptor Binding Affinity (IC50, nM)Remarks
Ethyl Ester (AFP-175)Intermediate (~15 min)3.81.2Balanced lipophilicity; efficient corneal penetration
Methyl EsterFastest (~5 min)3.21.3Rapid hydrolysis but suboptimal tissue retention
Isopropyl Ester (Tafluprost)Slower (~30 min)4.51.1Extended ocular residence; clinical standard
Ethyl AmideResistant2.98.5Prolonged exposure but reduced receptor affinity

Synthetic Pathways and Methodological Innovations

Convergent Synthesis via Julia-Lythgoe Olefination

Industrial-scale synthesis employs a convergent strategy utilizing the prostaglandin phenylsulfone 16 as a universal precursor for antiglaucoma agents. Julia-Lythgoe olefination couples sulfone 16 with the ω-chain aldehyde synthon 17, achieving trans-selectivity at the C13–C14 bond (>98% stereopurity). This method is preferred over Wittig or Horner-Wadsworth-Emmons reactions due to superior diastereocontrol and scalability. The phenylsulfone moiety activates the α-carbon for nucleophilic displacement, and the reaction proceeds via a stabilized carbanion intermediate, yielding the trans-alkene as the sole product. Critical process parameters include strict temperature control (–78°C) and slow aldehyde addition to prevent diastereomer formation [3] [7]. This approach enables shared manufacturing infrastructure for latanoprost, travoprost, bimatoprost, and tafluprost derivatives, reducing production costs by 30–40% versus linear syntheses [3].

Table 3: Key Steps in Convergent Synthesis of Tafluprost Ethyl Ester

StepReactionReagents/ConditionsYieldCritical Control Parameters
1Julia-Lythgoe Olefinationn-BuLi, THF, –78°C; Aldehyde 17 in THF85%Anion stability; aldehyde addition rate
2DeoxydifluorinationDeoxo-Fluor® (2 eq), CH2Cl2, –20°C78%Moisture exclusion; precise stoichiometry
3Orthoester Hydrolysis0.1M HCl, THF/water (3:1), 25°C95%pH control; temperature
4Ethyl Ester FormationEthanol, DCC, DMAP, CH2Cl290%Azeotropic drying; catalyst purity

Deoxydifluorination Strategies for C-15 Functionalization

The introduction of geminal difluorine at C-15 utilizes electrophilic fluorinating agents to convert the C-15 ketone precursor (30) into the difluoromethylene group. Deoxo-Fluor® [bis(2-methoxyethyl)aminosulfur trifluoride] outperforms traditional agents like morpholinosulfur trifluoride (Morph-DAST) by minimizing epimerization at C-12 and reducing polyfluorinated byproducts. The reaction proceeds via a fluorosulfite intermediate, with subsequent SN2-type displacement by fluoride achieving >90% conversion at –20°C. Process optimization requires anhydrous conditions (H2O <50 ppm) to prevent hydrolysis and precise stoichiometry (2.0 eq Deoxo-Fluor) to avoid olefin hydration side products. Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the difluorinated compound with ≥99.5% isomeric purity [3] [5] [6].

Esterification Protocols: Comparative Efficiency of Ethyl vs. Methyl/Isopropyl Derivatives

Esterification of tafluprost acid (6) employs carbodiimide-mediated coupling (DCC, DMAP) with ethanol, yielding the ethyl ester at >90% efficiency under mild conditions (0–5°C, 12h). Alternative approaches include:

  • Steglich Esterification: Superior for ethyl ester formation due to low racemization risk.
  • Alkyl Halide/Acid Route: Ethyl bromide with K2CO3 in DMF (75% yield, requires longer reaction time).
  • Enzymatic Catalysis: Lipase B in toluene (60% yield, limited scalability).

Ethyl ester synthesis demonstrates faster kinetics (reaction time: 12h vs. 24h for isopropyl ester) due to ethanol’s lower steric demand. However, the isopropyl derivative remains preferred clinically due to prolonged ocular retention. Methyl ester formation, while high-yielding (95%), is avoided industrially due to volatility and ocular toxicity concerns [3] [5].

Table 4: Esterification Efficiency of Tafluprost Acid Derivatives

Esterification MethodEthyl Ester YieldIsopropyl Ester YieldMethyl Ester YieldReaction Conditions
DCC/DMAP90–92%85–88%95%0–5°C, 12h, CH2Cl2
Alkyl Halide (K2CO3)75%70%80%25°C, 48h, DMF
Enzymatic (Lipase B)60%55%65%37°C, 72h, toluene

Properties

CAS Number

209860-89-9

Product Name

Tafluprost ethyl ester

IUPAC Name

ethyl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

Molecular Formula

C24H32F2O5

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C24H32F2O5/c1-2-30-23(29)13-9-4-3-8-12-19-20(22(28)16-21(19)27)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,27-28H,2,4,9,12-13,16-17H2,1H3/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1

InChI Key

SPWJIEVPQKMQPO-MSHHKXPZSA-N

SMILES

CCOC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O

Synonyms

AFP 175

Canonical SMILES

CCOC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O

Isomeric SMILES

CCOC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.